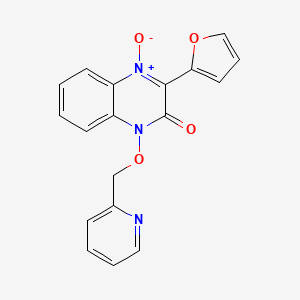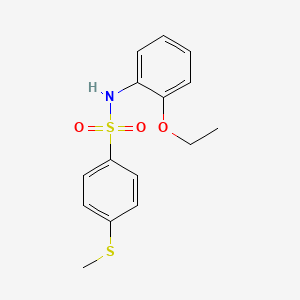
3-(2-furyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is commonly referred to as FQ, and it has been studied extensively for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of FQ is not fully understood, but it is believed to work through multiple pathways. FQ has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FQ has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. FQ has also been found to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of FQ is its potential therapeutic properties. It has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of new drugs. However, one limitation of FQ is its low solubility in water, which can make it difficult to administer in certain forms.
Future Directions
There are a number of potential future directions for research on FQ. One area of interest is in the development of new drugs based on FQ. Researchers are also interested in studying the mechanisms of action of FQ in more detail, in order to better understand how it works and how it can be used to treat various diseases. Additionally, there is interest in developing new synthesis methods for FQ that can improve its yield and purity.
Synthesis Methods
The synthesis of FQ involves the reaction of 2-aminopyridine with 2-furoyl chloride, followed by the addition of 4-methoxybenzyl alcohol and sodium hydroxide. The resulting product is then oxidized with hydrogen peroxide to yield FQ. This synthesis method has been optimized to produce high yields of FQ with good purity.
Scientific Research Applications
FQ has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that FQ has anti-cancer properties and can inhibit the growth of cancer cells. FQ has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, FQ has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(furan-2-yl)-4-oxido-1-(pyridin-2-ylmethoxy)quinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-18-17(16-9-5-11-24-16)20(23)14-7-1-2-8-15(14)21(18)25-12-13-6-3-4-10-19-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAPBRURFJXDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CO3)OCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5845710.png)
![4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide](/img/structure/B5845715.png)
![N-allyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5845726.png)

![2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5845742.png)

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine](/img/structure/B5845755.png)
![ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5845769.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5845780.png)


![N-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5845814.png)
